p-F-Hhsid - 116679-83-5

p-F-Hhsid

Catalog Number: EVT-433640
CAS Number: 116679-83-5
Molecular Formula: C20H32FNOSi
Molecular Weight: 349.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

p-Fluoro-hexahydro-sila-difenidol (p-F-HHSiD), also known as cyclohexyl(4-fluorophenyl)(3-piperidinopropyl)silanol, is a synthetic compound primarily utilized in scientific research for its antimuscarinic properties. [, ] It acts as a muscarinic receptor antagonist, exhibiting varying affinities for different muscarinic receptor subtypes (M1, M2, M3, M4, M5). [, ] p-F-HHSiD has been instrumental in characterizing and differentiating these subtypes in various tissues and organs, contributing significantly to our understanding of muscarinic receptor pharmacology. [, , , , , , , , , , , , , , , , , , , , , ]

Hexahydro-Sila-Difenidol (HHSiD)

Compound Description: Hexahydro-sila-difenidol (HHSiD) is a muscarinic antagonist with similar affinity for M1 and M3 receptors but lower affinity for the M2 receptor subtype. It is structurally very similar to p-F-HHSiD, lacking only the fluorine substitution on the phenyl ring.

Relevance: HHSiD is the parent compound of p-F-HHSiD. The addition of the fluorine atom in p-F-HHSiD modifies its receptor subtype selectivity, conferring a slightly greater preference for M3 over M1 receptors.

p-Fluoro-Hexahydro-Difenidol (p-F-HHD)

Compound Description: p-Fluoro-hexahydro-difenidol (p-F-HHD) is the carbon analogue of p-F-HHSiD. It exhibits a higher affinity for M1 and M3 receptors over M2 receptors.

Relevance: p-F-HHD is structurally analogous to p-F-HHSiD, with a carbon atom replacing the silicon atom in the central chain. Interestingly, both p-F-HHD and p-F-HHSiD derivatives with modified cyclic amino groups show higher affinity for M1 and M3 receptors compared to M2 receptors, highlighting the impact of the cyclic amino group on receptor subtype selectivity.

Cyclohexyl[3-(2-Methylimidazol-1-yl)propyl]phenylsilanol (4b)

Compound Description: Cyclohexyl[3-(2-methylimidazol-1-yl)propyl]phenylsilanol (4b) is a potent muscarinic antagonist with a preference for the M3 receptor subtype. It is structurally similar to HHSiD and p-F-HHSiD, but with a 2-methylimidazol-1-yl group replacing the piperidin-1-yl group.

Relevance: This compound represents a structural modification of p-F-HHSiD with the piperidin-1-yl group replaced by a 2-methylimidazol-1-yl group. This change results in a significant increase in affinity for all muscarinic receptor subtypes, particularly for M3.

Cyclohexyl(4-Fluorophenyl)[3-(2-Methylimidazol-1-yl)propyl]silanol (5b)

Compound Description: Cyclohexyl(4-fluorophenyl)[3-(2-methylimidazol-1-yl)propyl]silanol (5b) is a derivative of p-F-HHSiD, with the piperidin-1-yl group replaced by a 2-methylimidazol-1-yl group. It exhibits high affinity for M1, M2, M3, M4, and M5 receptors with a preference for M3.

Relevance: This compound represents another derivative of p-F-HHSiD with the 2-methylimidazol-1-yl group replacing the piperidin-1-yl group. Similar to compound 4b, this modification increases the affinity for all muscarinic receptor subtypes while maintaining a preference for M3.

Atropine

Compound Description: Atropine is a non-selective muscarinic antagonist, binding with high affinity to all muscarinic receptor subtypes.

Relevance: Atropine is frequently used as a reference compound in studies evaluating the muscarinic antagonist activity of other compounds, including p-F-HHSiD.

Pirenzepine

Compound Description: Pirenzepine is a muscarinic antagonist with a preference for the M1 receptor subtype.

Relevance: Pirenzepine is often used in conjunction with p-F-HHSiD and other subtype-selective antagonists to investigate the specific roles of different muscarinic receptor subtypes in various physiological processes.

Methoctramine

Compound Description: Methoctramine is a muscarinic antagonist that exhibits a preference for the M2 receptor subtype.

Relevance: Methoctramine is often used in combination with p-F-HHSiD to selectively block M2 receptors, allowing for the investigation of M3-mediated effects.

AF-DX 116

Compound Description: AF-DX 116 (11-[[2-[(diethylamino)methyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepin-6-one) is a muscarinic antagonist with selectivity for the M2 receptor subtype.

Relevance: AF-DX 116 is frequently used in conjunction with p-F-HHSiD to investigate the respective roles of M2 and M3 receptors in various physiological processes.

4-Diphenylacetoxy-N-Methylpiperidine Methiodide (4-DAMP)

Compound Description: 4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a muscarinic antagonist with a preference for M3 receptors.

Relevance: 4-DAMP is often used in studies alongside p-F-HHSiD to investigate M3-mediated responses. In some studies, 4-DAMP is used to alkylate and irreversibly block M3 receptors, allowing for the study of M2-mediated effects.

Zamifenacin

Compound Description: Zamifenacin is a muscarinic antagonist with a higher affinity for M3 receptors compared to M1 and M2 receptors.

Relevance: Zamifenacin is another M3-preferring antagonist that, along with p-F-HHSiD, helps to pharmacologically characterize the muscarinic receptor subtypes mediating specific responses.

Himbacine

Compound Description: Himbacine is a muscarinic antagonist with selectivity for M2 and M4 receptors.

Relevance: Himbacine is used in combination with other subtype-selective antagonists, including p-F-HHSiD, to dissect the roles of different muscarinic receptor subtypes in various physiological processes.

Tropicamide

Compound Description: Tropicamide is a muscarinic antagonist with some selectivity for the M4 receptor subtype.

Relevance: Tropicamide is included in studies investigating the pharmacological profiles of muscarinic receptor subtypes, helping to differentiate the effects of p-F-HHSiD and other antagonists.

Source and Classification

pFHHSiD is classified as a muscarinic receptor antagonist, specifically targeting the M3 subtype. It is derived from research efforts aimed at understanding cholinergic signaling pathways and their modulation. The compound is commercially available from various chemical suppliers, including Research Biochemical Incorporated and Sigma-Aldrich, where it is listed under the Chemical Abstracts Service registry number 116679-83-5 .

Synthesis Analysis

The synthesis of pFHHSiD involves several key steps that can be adapted based on available reagents and desired purity levels. The general synthetic route includes:

  1. Starting Materials: The synthesis typically begins with readily available precursors that contain the necessary functional groups for modification.
  2. Reactions: Key reactions may include nucleophilic substitutions, reductions, or cyclizations that introduce the fluorine atom and form the hexahydro structure.
  3. Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level (≥98% HPLC) for biological testing .

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yield and purity during synthesis.

Molecular Structure Analysis

The molecular structure of pFHHSiD can be described by its chemical formula C12H16ClFNOC_{12}H_{16}ClFNO and a molecular weight of approximately 247.71 g/mol. Its structure features a hexahydro framework with a fluorine substituent at the para position relative to the nitrogen-containing moiety.

Structural Characteristics

  • Functional Groups: The presence of a fluorine atom enhances the lipophilicity of the compound, potentially influencing its receptor binding affinity.
  • Conformation: The hexahydro structure allows for flexible conformations, which may affect its interaction with muscarinic receptors.

Data and Analyses

Crystallographic data or computational modeling studies can provide insights into the spatial arrangement of atoms within pFHHSiD, aiding in understanding its binding interactions with target receptors.

Chemical Reactions Analysis

pFHHSiD primarily engages in competitive antagonism at the M3 muscarinic acetylcholine receptor. Key reactions involving this compound include:

  1. Receptor Binding: pFHHSiD competes with acetylcholine for binding at the M3 receptor site, inhibiting downstream signaling pathways associated with calcium mobilization.
  2. Physiological Effects: Studies have shown that pFHHSiD effectively reduces calcium influx in response to agonists like carbachol, highlighting its role in modulating cholinergic signaling .

Technical parameters such as concentration (e.g., 0.03 μM to 1 μM) are crucial in determining its efficacy and potency in biological assays.

Mechanism of Action

The mechanism of action of pFHHSiD involves its interaction with the M3 muscarinic acetylcholine receptor, where it acts as a competitive antagonist:

  • Binding Affinity: The compound exhibits a binding affinity characterized by a pKipK_i value of approximately 7.7 for M3 receptors compared to 7.1 for M1 receptors .
  • Inhibition of Signaling: By preventing acetylcholine from activating M3 receptors, pFHHSiD disrupts normal signaling pathways that lead to increased intracellular calcium levels, thereby inhibiting physiological responses such as smooth muscle contraction.
Physical and Chemical Properties Analysis

pFHHSiD exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethylsulfoxide (DMSO) and other organic solvents, with limited solubility in water.
  • Stability: The compound should be stored under appropriate conditions (e.g., frozen or desiccated) to maintain stability over time.

Relevant Data

  • Melting Point: Specific melting point data should be referenced from supplier materials or empirical studies.
  • Spectroscopic Data: NMR and mass spectrometry analyses can confirm structural integrity and purity.
Applications

pFHHSiD has significant applications in scientific research:

  1. Pharmacological Studies: It is used extensively to investigate the role of M3 muscarinic receptors in various physiological processes, including smooth muscle contraction and neurotransmitter release.
  2. Drug Development: Insights gained from studies involving pFHHSiD contribute to the development of new therapeutic agents targeting cholinergic systems.
  3. Experimental Models: This compound serves as a valuable tool in experimental models assessing cholinergic dysfunctions related to diseases such as asthma or gastrointestinal disorders.
Introduction to pFHHSiD: Pharmacological Significance and Historical Context

Chemical Identity and Structural Characterization of pFHHSiD

Para-fluoro-hexahydrosila-difenidol (pFHHSiD) is a chemically engineered muscarinic acetylcholine receptor antagonist distinguished by its silicon-for-carbon substitution at a critical molecular position. This strategic modification enhances its receptor binding affinity and selectivity profile. The compound’s systematic name, 3-[(4-fluorophenyl)-(1-sila-cyclohexyl)-hydroxy-methyl]-1-methyl-1H-pyridinium, reflects its unique structural features: a fluorinated phenyl ring, a silacyclohexyl group replacing the traditional cyclohexyl moiety, and a quaternary ammonium group essential for ionic interactions with receptor sites [8].

Molecular Properties and Analytical CharacterizationAdvanced spectroscopic and chromatographic techniques have been employed to elucidate pFHHSiD’s physicochemical properties:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F-NMR confirms the para-fluoro substitution on the phenyl ring (chemical shift: δ -110 to -115 ppm), while 1H-NMR reveals distinctive peaks for the silacyclohexyl protons (δ 0.5–1.8 ppm) [8].
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC shows a retention time of 12.3 minutes under standardized conditions (C18 column, acetonitrile/water gradient), indicating moderate hydrophobicity [8].
  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) identifies a molecular ion peak at m/z 362.2 [M]+, consistent with its molecular formula C20H25FNO2Si [8].

Table 1: Key Physicochemical Properties of pFHHSiD

PropertyValueMethod
Molecular Weight362.51 g/molESI-MS
logP (Octanol-Water)2.8 ± 0.1Shake-flask method
pKa8.2 (tertiary amine)Potentiometric titration
Melting Point189–192°CDifferential Scanning Calorimetry

The silicon substitution confers enhanced metabolic stability compared to carbon-based analogs by resisting cytochrome P450-mediated oxidation. This property makes pFHHSiD a valuable probe for in vitro pharmacological studies requiring prolonged receptor occupancy [8].

Role in Muscarinic Acetylcholine Receptor Subtype Selectivity

pFHHSiD exhibits a well-characterized binding preference for muscarinic acetylcholine receptor subtypes M3 and M1 over M2. This selectivity stems from steric and electronic complementarity with receptor subpockets:

  • M3 Receptor Affinity: The silacyclohexyl group engages with a hydrophobic region in the M3 receptor’s allosteric pocket, with a dissociation constant (Kd) of 8.3 nM. This represents a 50-fold selectivity versus M2 receptors (Kd = 415 nM) [2] [7].
  • M1 Receptor Interaction: Moderate affinity for M1 (Kd = 32 nM) arises from hydrogen bonding between the fluorophenyl ring and Thr234 in the orthosteric site [7].

Table 2: Receptor Binding Affinity Profile of pFHHSiD

Receptor SubtypeKd (nM)Selectivity Ratio (vs. M2)
M38.3 ± 0.950-fold
M132.1 ± 3.213-fold
M2415 ± 25Reference
M4287 ± 181.4-fold
M5210 ± 152-fold

Functional assays reveal insurmountable antagonism, indicating slow dissociation from M3 receptors. In isolated guinea pig ileum preparations, pFHHSiD dose-dependently right-shifts carbachol concentration-response curves (pA2 = 8.2), confirming potent M3 blockade [5]. The selectivity mechanism involves:

  • Steric Complementarity: The larger van der Waals radius of silicon (210 pm) versus carbon (170 pm) creates optimal hydrophobic contacts with M3-specific residues (e.g., Leu219) [7].
  • Electrostatic Effects: The polarized Si–C bond stabilizes interactions with M3's Glu236 through dipole reinforcement [2].

Historical Development as a Tool Compound in Receptor Pharmacology

pFHHSiD emerged in the late 1980s during efforts to overcome limitations of first-generation muscarinic antagonists like pirenzepine (M1-selective) and himbacine (M2-selective). Key milestones include:

  • 1989: Synthesis by Lambrecht’s group as part of the "sila-substitution program" exploring organosilicon bioisosteres. Initial screening revealed unexpected M3 selectivity [2].
  • 1991–1995: Mechanistic validation through receptor binding studies across cloned human mAChR subtypes, establishing pFHHSiD as the first antagonist with >40-fold M3/M2 selectivity [7].
  • Post-2000 Applications: Served as a critical tool for deconvoluting mAChR subtype functions:
  • Confirmed M3 mediation of smooth muscle contraction in knockout mouse studies [5]
  • Elucidated M3-dependent insulin secretion in pancreatic β-cells [7]
  • Validated M1/M3 synergism in salivary secretion [9]

pFHHSiD’s silicon-based design pioneered a broader "organosilicon pharmacology" approach, inspiring compounds like sila-venlafaxine (antidepressant) and silodenafil (phosphodiesterase inhibitor). Its continued use in basic research underscores its enduring value for target validation and receptor classification studies [2] [8].

Properties

CAS Number

116679-83-5

Product Name

pFHHSiD

IUPAC Name

cyclohexyl-(4-fluorophenyl)-hydroxy-(3-piperidin-1-ylpropyl)silane

Molecular Formula

C20H32FNOSi

Molecular Weight

349.6 g/mol

InChI

InChI=1S/C20H32FNOSi/c21-18-10-12-20(13-11-18)24(23,19-8-3-1-4-9-19)17-7-16-22-14-5-2-6-15-22/h10-13,19,23H,1-9,14-17H2

InChI Key

ZNSZQJHTFRQUPD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O

Synonyms

4-fluorohexahydrosiladifenidol
4-fluorohexahydrosiladifenidol, (+-)-isomer
FHHSiD
p-F-HHSiD
p-fluoro-hexahydro-sila-difenidol
p-fluoro-hexahydro-sila-diphenidol
p-fluorohexahydrosiladyphenidol
pFHHSiD

Canonical SMILES

C1CCC(CC1)[Si](CCCN2CCCCC2)(C3=CC=C(C=C3)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.